![molecular formula C8H9ClN2O4 B13521422 2-[(3-Hydroxypyridin-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13521422.png)
2-[(3-Hydroxypyridin-2-yl)formamido]aceticacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-hydroxypyridin-2-yl)formamido]acetic acid hydrochloride is a chemical compound with the molecular formula C8H8N2O4Cl. It is also known by its IUPAC name, (3-hydroxypicolinoyl)glycine hydrochloride. This compound is characterized by the presence of a pyridine ring substituted with a hydroxyl group and a formamido group, which is further connected to an acetic acid moiety. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Functional Groups: The hydroxyl and formamido groups are introduced onto the pyridine ring through selective functionalization reactions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached to the formamido group through an amide bond formation reaction.
Conversion to Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
2-[(3-hydroxypyridin-2-yl)formamido]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formamido group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated pyridines, substituted pyridines.
科学的研究の応用
2-[(3-hydroxypyridin-2-yl)formamido]acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The hydroxyl and formamido groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.
類似化合物との比較
2-[(3-hydroxypyridin-2-yl)formamido]acetic acid hydrochloride can be compared with other similar compounds, such as:
2-[(3-hydroxypyridin-2-yl)amino]acetic acid: Lacks the formamido group, resulting in different chemical properties and reactivity.
3-hydroxypyridine-2-carboxylic acid: Lacks the acetic acid moiety, affecting its solubility and biological activity.
2-[(3-hydroxypyridin-2-yl)formamido]propanoic acid: Contains a propanoic acid moiety instead of acetic acid, altering its chemical behavior and applications.
The uniqueness of 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C8H9ClN2O4 |
|---|---|
分子量 |
232.62 g/mol |
IUPAC名 |
2-[(3-hydroxypyridine-2-carbonyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8N2O4.ClH/c11-5-2-1-3-9-7(5)8(14)10-4-6(12)13;/h1-3,11H,4H2,(H,10,14)(H,12,13);1H |
InChIキー |
ABNMAEFFZLDHQV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C(=O)NCC(=O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13521350.png)
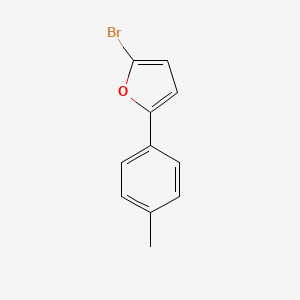
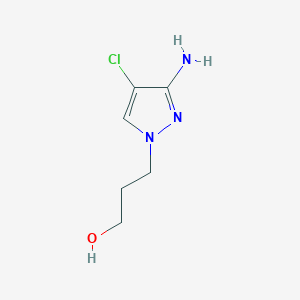

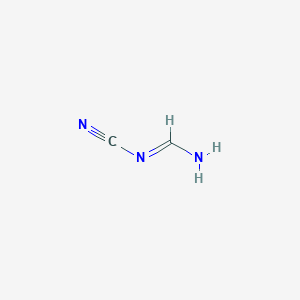
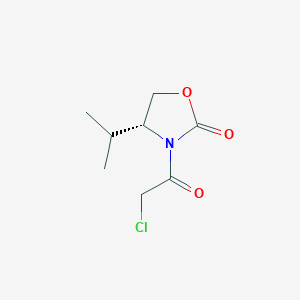

![(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid](/img/structure/B13521398.png)
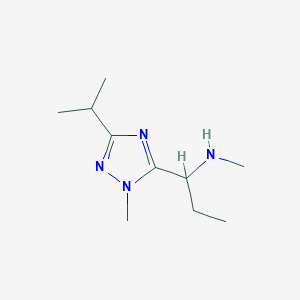

![1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13521417.png)

![(S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13521442.png)
